molecular formula C23H46O13 B8103780 Hydroxy-PEG10-acid

Hydroxy-PEG10-acid

Cat. No.: B8103780
M. Wt: 530.6 g/mol
InChI Key: MWFHAQBHHPSNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG10-acid, also known as HO-PEG10-CH2CH2COOH, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the polyethylene glycol family, which is known for its hydrophilic properties and ability to enhance the solubility of various molecules. This compound is particularly valuable in the field of targeted protein degradation, where it serves as a crucial component in the design and synthesis of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperature settings to ensure the desired molecular weight and functionalization .

Industrial Production Methods: In an industrial setting, the production of Hydroxy-PEG10-acid involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is followed by functionalization steps to introduce the hydroxy and carboxylic acid groups. The final product is purified through techniques such as distillation and chromatography to achieve the desired purity and molecular weight distribution .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG10-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxy-PEG10-acid has a wide range of applications in scientific research, including:

Mechanism of Action

Hydroxy-PEG10-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxy and carboxylic acid groups of this compound facilitate the conjugation of the PROTAC to both the target protein and the E3 ligase, ensuring the effective degradation of the target protein .

Comparison with Similar Compounds

Uniqueness: Hydroxy-PEG10-acid is unique due to its specific functional groups that allow for versatile conjugation in PROTAC synthesis. Its hydrophilic nature and ability to enhance solubility make it particularly valuable in biological and medicinal applications, where solubility and biocompatibility are crucial .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h24H,1-22H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHAQBHHPSNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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